molecular formula C21H18Cl2N2O3 B2550243 1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-69-0

1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2550243
CAS RN: 320419-69-0
M. Wt: 417.29
InChI Key: DBQAMXQTTHNFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H18Cl2N2O3 and its molecular weight is 417.29. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agent

This compound serves as an intermediate in the synthesis of antifungal drugs, including miconazole . Miconazole is commonly used to treat fungal infections such as athlete’s foot, ringworm, and yeast infections. Researchers explore its efficacy and safety for different fungal strains and clinical scenarios .

Pesticide and Herbicide Development

The dichlorobenzyl moiety in this compound makes it a potential building block for designing novel pesticides and herbicides. Scientists investigate its effects on pests, weeds, and crop protection. By modifying the structure, they aim to enhance selectivity and minimize environmental impact .

Anti-Inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory activity. Researchers investigate its potential as a lead compound for developing anti-inflammatory drugs. Understanding its mechanism of action and optimizing its pharmacological properties are ongoing areas of research .

Anticancer Research

While not directly used as an anticancer drug, this compound’s structural features make it interesting for cancer research. Scientists explore its interactions with cellular pathways, potential cytotoxic effects, and its role in inhibiting cancer cell growth. Further studies may reveal its utility in combination therapies or as a scaffold for drug development .

Chemical Biology and Enzyme Inhibition

Researchers use this compound to study enzyme inhibition and substrate specificity. By probing its interactions with enzymes, they gain insights into biological processes. It serves as a valuable tool for understanding enzymatic reactions and designing targeted inhibitors .

Pharmacokinetics and Drug Metabolism

Understanding how this compound is metabolized in the body is crucial for drug development. Researchers investigate its pharmacokinetics, bioavailability, and metabolic pathways. Such knowledge informs dosing regimens, potential drug interactions, and safety profiles .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c1-2-28-19-8-4-3-7-18(19)24-20(26)16-6-5-11-25(21(16)27)13-14-9-10-15(22)12-17(14)23/h3-12H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQAMXQTTHNFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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